2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)12-10(16)6-9(8-17)7-11(12)18-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOSNLHSTXVKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Phenols or quinones.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester is primarily utilized as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is crucial for forming carbon-carbon bonds which are essential in the synthesis of complex organic molecules. The compound's unique structure enhances its reactivity and selectivity in these reactions.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing biologically active compounds and drug candidates. Its boronic acid moiety allows for reversible covalent bonding with diols, making it a valuable tool in designing enzyme inhibitors. Notable areas of exploration include:
- Anticancer Agents: Research indicates potential applications in developing compounds that inhibit cancer cell proliferation.
- Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
Material Science
The compound is being investigated for its role in the development of advanced materials with specific electronic and optical properties. Its unique electronic characteristics make it suitable for applications in organic electronics and photonics.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results showed significant inhibition of growth, suggesting its potential application as an antibacterial agent.
Anti-inflammatory Research
Research has indicated that this compound may reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
Fungal Inhibition Analysis
Testing against Candida albicans revealed that the compound inhibited fungal growth with an IC50 value of 25 µg/mL, highlighting its potential as an antifungal treatment option.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features of 2-fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester with analogous pinacol esters:
Key Observations :
- Electronic Effects : The formyl group (CHO) in the target compound is a strong electron-withdrawing group, enhancing electrophilicity at the boron center compared to electron-donating groups (e.g., methyl in or ethoxy in ).
- Reactivity : Fluorine and chlorine substituents (as in ) improve metabolic stability in drug candidates but may reduce solubility in polar solvents.
Solubility and Stability
Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. Experimental data from dynamic solubility studies (chloroform, acetone, hydrocarbons) highlight the following trends :
| Compound Type | Solubility in Chloroform | Solubility in Acetone | Solubility in Hydrocarbons |
|---|---|---|---|
| Phenylboronic acid | Moderate | High | Very low |
| Pinacol esters (general) | High | Moderate-High | Low |
| Azaesters | High | Low | Very low |
For the target compound, the formyl group slightly reduces solubility in nonpolar hydrocarbons compared to less polar analogs like 4-methylphenylboronic acid pinacol ester .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on substituent effects:
- Electron-Withdrawing Groups (EWGs) : The formyl group (CHO) in the target compound accelerates oxidative addition with palladium catalysts, enhancing reaction rates compared to electron-donating groups (e.g., methyl in ) .
- Steric Hindrance : The 2-fluoro and 6-methoxy substituents create moderate steric hindrance, which may reduce coupling yields compared to less hindered analogs like 4-methylphenylboronic acid pinacol ester .
- Stability: Fluorine substituents improve resistance to protodeboronation, making the target compound more stable under basic conditions than non-fluorinated esters .
Biological Activity
2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester is an organoboron compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids and their derivatives are known for their ability to form reversible covalent bonds with diols, making them valuable in the development of enzyme inhibitors and other therapeutic agents.
- Molecular Formula : C14H18BFO4
- Molecular Weight : 284.10 g/mol
- CAS Number : Not available
- Purity : 97%
| Property | Value |
|---|---|
| Appearance | N/A |
| Shipping Temperature | Room Temperature |
| Storage Temperature | 2-8°C |
The biological activity of this compound primarily stems from its boronic acid moiety. This functional group can interact with various biological targets, particularly enzymes that utilize diol-containing substrates. The mechanism typically involves:
- Enzyme Inhibition : The compound can form a covalent bond with the active site of serine or cysteine residues in enzymes, leading to inhibition. This is particularly relevant in the context of proteases and other hydrolases.
- Target Selectivity : The presence of the fluoro and methoxy groups may enhance selectivity towards specific enzyme targets, potentially reducing off-target effects.
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of a specific protease by this compound. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting effective binding and inhibition.
Case Study 2: Anticancer Activity
In another study, the compound was evaluated for its anticancer properties against various cancer cell lines. The findings showed that it induced apoptosis in cancer cells, likely through the inhibition of key survival pathways mediated by boronic acid interactions with cellular proteins.
Research Findings
Recent research has highlighted several important findings regarding the biological activities of this compound:
- Antimicrobial Properties : Preliminary tests suggested that the compound exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Effects : The compound demonstrated anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokine production, which could be beneficial for treating inflammatory diseases.
- Synergistic Effects : When used in combination with other known drugs, this compound showed enhanced efficacy, suggesting potential for use in combination therapies.
Q & A
Basic: What are the recommended storage conditions for 2-fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester to ensure stability?
Answer:
Store the compound in a sealed, moisture-free container under inert gas (e.g., argon) at 0–6°C. Avoid prolonged exposure to air or humidity, as boronic esters are prone to hydrolysis. Similar compounds are stored refrigerated and protected from light to maintain integrity .
Basic: Which solvents are optimal for dissolving this boronic ester in cross-coupling reactions?
Answer:
Polar aprotic solvents like THF, DMSO, or acetone are ideal due to their ability to stabilize boronic esters via Lewis acid-base interactions. Solubility can be predicted using the Wilson equation, which correlates mole fraction with temperature (e.g., high solubility in acetone at low temperatures) .
Advanced: How can chemoselectivity be achieved in Suzuki-Miyaura couplings using this compound?
Answer:
Control solution speciation by adjusting pH and ligand choice to stabilize the reactive boronate form. For example, use Pd(PPh₃)₄ with aryl halides in degassed THF/water mixtures. Chemoselectivity is enhanced by tuning the electronic effects of the formyl and methoxy substituents, which direct coupling to specific positions .
Advanced: What strategies improve E/Z selectivity in allylboration reactions with this compound?
Answer:
Generate a borinic ester intermediate via treatment with nBuLi followed by trapping with TFAA. This reverses inherent Z-selectivity (from the parent ester) to >90% E-selectivity, as confirmed by ¹¹B NMR monitoring. The formyl group stabilizes transition states through conjugation .
Basic: How to assess the purity and stability of this compound under experimental conditions?
Answer:
- Purity: Analyze via GC (for residual pinacol) or HPLC (for hydrolyzed boronic acid).
- Stability: Monitor using UV-vis spectroscopy (e.g., track λmax at 290 nm under oxidative conditions like H₂O₂ exposure) .
Advanced: What role does the formyl group play in directing subsequent functionalization?
Answer:
The formyl group enables sequential reactions:
- Nucleophilic addition: React with amines or hydrazines to form imines/hydrazones.
- Protection: Use acetal protection during coupling to prevent side reactions.
- Condensation: Generate conjugated systems (e.g., with Wittig reagents) for extended π-networks .
Advanced: How does electronic modulation by fluorine and methoxy groups influence cross-coupling efficiency?
Answer:
- Fluorine: Enhances electrophilicity of the boronic ester via inductive effects, accelerating transmetallation.
- Methoxy: Ortho/para-directing effects stabilize intermediates in Pd-catalyzed couplings.
Optimize ligand-catalyst pairs (e.g., SPhos/Pd(OAc)₂) to mitigate steric hindrance from substituents .
Basic: What analytical techniques confirm successful functionalization of this boronic ester?
Answer:
- ¹H/¹³C NMR: Track disappearance of formyl proton (δ ~9.8 ppm) or methoxy resonance (δ ~3.8 ppm).
- IR Spectroscopy: Confirm boronic ester B-O stretches (1350–1310 cm⁻¹) and formyl C=O (1700 cm⁻¹).
- Mass Spectrometry: Validate molecular ion peaks and fragmentation patterns .
Advanced: Can this compound be used in iterative C–C bond formation for polymer synthesis?
Answer:
Yes. Under Pd catalysis, the boronic ester undergoes iterative cross-coupling with dihalides to form conjugated polymers. The formyl group allows post-polymerization modifications (e.g., reductive amination) to introduce functionality .
Advanced: How to mitigate competing hydrolysis during aqueous-phase reactions?
Answer:
- Use biphasic systems (e.g., toluene/water) to limit water contact.
- Add Lewis acids (e.g., MgSO₄) to sequester water.
- Replace H₂O with deuterated solvents (e.g., D₂O) to slow hydrolysis kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
